Molecular Weight Differentiation: Optimized Balance Between Permeability and Target Binding Surface
At 311.4 g·mol⁻¹, the target compound occupies a molecular weight sweet spot below the commonly cited 500 Da oral bioavailability threshold, while retaining sufficient structural complexity for selective protein-ligand interactions. This represents a 28.1 Da (9.0%) reduction relative to its closest pyrazole-methylated analog 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine (MW 339.5) , and a 67.1 Da (21.6%) increase over the stripped-down analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (MW 244.3) , which lacks the thiophene moiety entirely. Each 28 Da increment corresponds to approximately two additional heavy atoms, translating into measurably different ligand efficiency metrics when normalized against target binding data.
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) |
|---|---|
| Target Compound Data | 311.4 (C₁₃H₁₇N₃O₂S₂) |
| Comparator Or Baseline | 339.5 for 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine (C₁₅H₂₁N₃O₂S₂); 244.3 for 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (C₉H₁₆N₄O₂S); 313.5 for 1-(thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine (C₁₃H₁₅NO₂S₃) |
| Quantified Difference | ΔMW: −28.1 Da (−9.0%) vs trimethyl analog; +67.1 Da (+27.5%) vs piperidin-4-amine analog; −2.1 Da (−0.7%) vs thiophene-sulfonyl analog |
| Conditions | Calculated from molecular formula; chemsrc.com database values. Piperidin-4-amine analog data from AKSci and MolCore vendor specifications . |
Why This Matters
For procurement decisions in lead optimization programs, the 311 Da mass point offers a materially different ligand efficiency and permeability profile compared to both heavier (339 Da) and lighter (244 Da) analogs, directly impacting hit-to-lead candidate prioritization.
